5-(3-Sulphopropoxy)isophthalic acid
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Overview
Description
5-(3-Sulphopropoxy)isophthalic acid: is an organic compound with the molecular formula C11H12O8S . It is a derivative of isophthalic acid, where a sulphopropoxy group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Sulphopropoxy)isophthalic acid typically involves the reaction of isophthalic acid with 3-chloropropyl sulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of isophthalic acid reacts with the chloropropyl sulfonic acid to form the sulphopropoxy derivative. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Sulphopropoxy)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphopropoxy group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Chemistry: 5-(3-Sulphopropoxy)isophthalic acid is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of polymers, dyes, and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Medicine: Its derivatives are being investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors. It is also employed in the formulation of advanced materials with enhanced properties .
Mechanism of Action
The mechanism of action of 5-(3-Sulphopropoxy)isophthalic acid involves its interaction with specific molecular targets. The sulphopropoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Isophthalic acid: The parent compound, lacking the sulphopropoxy group.
Terephthalic acid: A structural isomer of isophthalic acid with different substitution patterns.
Phthalic acid: Another isomer with distinct chemical properties
Uniqueness: 5-(3-Sulphopropoxy)isophthalic acid is unique due to the presence of the sulphopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and ability to interact with biological targets, making it valuable in various applications .
Properties
CAS No. |
93820-01-0 |
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Molecular Formula |
C11H12O8S |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
5-(3-sulfopropoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H12O8S/c12-10(13)7-4-8(11(14)15)6-9(5-7)19-2-1-3-20(16,17)18/h4-6H,1-3H2,(H,12,13)(H,14,15)(H,16,17,18) |
InChI Key |
UTCFIWKVMIMCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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